molecular formula C8H8N4S2 B1298697 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118384-65-9

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1298697
CAS No.: 118384-65-9
M. Wt: 224.3 g/mol
InChI Key: WFNBJOAXBSZSLK-UHFFFAOYSA-N
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Description

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a pyridinylmethylthio substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBJOAXBSZSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352074
Record name 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118384-65-9
Record name 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-pyridinylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Impact on Activity
Substituent Type Example Compound Effect on Activity
Nitrothiazole SU 3327 Enhanced enzyme inhibition
Pyridinylmethylthio Target compound Potential kinase/receptor interaction
Schiff base Compound 11 Improved viral protease binding
Halogenated aryl ether Chlorophenoxy derivative Increased CNS penetration

Biological Activity

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₈H₈N₄S₂, with a molecular weight of 224.31 g/mol. Its structure features a thiadiazole ring substituted with a pyridinylmethylthio group, which is believed to enhance its biological activity by increasing binding affinity to various molecular targets.

Synthesis

The synthesis typically involves the reaction of 3-pyridinylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions, often using solvents like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion of reactants into the desired product.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains:

Compound MIC (μg/mL) Activity
This compound32.6Higher than itraconazole (47.5)
Phenyl-substituted thiadiazoles62.5Active against S. aureus
Nitroaniline derivatives15–19 mm zone of inhibitionAgainst Salmonella typhi

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit cancer cell proliferation through apoptosis induction. The compound was shown to affect caspase activity significantly:

Caspase Activity Level
Caspase-3Significant inhibition
Caspase-9Moderate inhibition

This indicates that the compound may disrupt cancer cell survival pathways .

The mechanism underlying the biological activity of this compound involves interaction with specific enzymes or receptors within cells. It is hypothesized that the compound binds to active sites on target proteins, inhibiting their function and subsequently altering biochemical pathways critical for microbial growth and cancer cell survival .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various thiadiazole derivatives, this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
  • Anticancer Research : A series of in vitro tests demonstrated that this compound could induce apoptosis in several cancer cell lines more effectively than traditional chemotherapeutics. The results indicated a promising therapeutic index for further development in cancer treatment protocols.

Q & A

Q. What are the common synthetic routes for 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, and how are they optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example:
  • Route 1 : Reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclocondensation using concentrated sulfuric acid . Subsequent reactions with aromatic aldehydes in ethanol yield derivatives.
  • Route 2 : Cyclization of 4-pyridinecarboxylic acid with thiosemicarbazide at 363 K, followed by crystallization from ethanol/acetone .
  • Optimization : Adjusting reaction time (e.g., 6 hours for cyclization ), solvent selection (ethanol for precipitation ), and pH control (ammonia for precipitation ) enhances yield and purity.
Synthesis Method Comparison
Reagents
Conditions
Yield Optimization

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Resolves molecular conformation, revealing dihedral angles between thiadiazole and pyridine rings (18.2°–30.3°) and N–H···N hydrogen bonding networks .
  • NMR/IR : Confirms functional groups (e.g., thioether linkages, amine groups) and purity.
  • Elemental analysis : Validates empirical formulas (e.g., C₁₀H₁₁N₃S₂ for derivatives ).

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains .
  • Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock .
  • Cytotoxicity tests : MTT assays on cancer cell lines to screen for anticancer potential .

Advanced Research Questions

Q. How can conflicting data on cyclization agents (e.g., H₂SO₄ vs. POCl₃) be resolved in synthesis protocols?

  • Methodological Answer :
  • Mechanistic analysis : H₂SO₄ promotes acid-catalyzed cyclization, while POCl₃ acts as a dehydrating agent. Compatibility with substrates should be tested (e.g., POCl₃ may hydrolyze sensitive groups).
  • Yield comparison : POCl₃-based methods (e.g., 3 hours at 90°C ) may offer faster kinetics but require strict pH control.
  • Side-product analysis : Monitor byproducts via HPLC or TLC to select optimal conditions .

Q. How does molecular conformation (e.g., dihedral angles) influence bioactivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : The dihedral angle between thiadiazole and pyridine rings (18.2°–30.3° ) affects steric hindrance and hydrogen bonding. For example, smaller angles may enhance binding to hydrophobic enzyme pockets.
  • Computational modeling : Use DFT calculations to correlate conformational flexibility with docking scores .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Hydrolysis susceptibility : Test thioether and amine groups for reactivity in aqueous environments .
  • Crystallinity impact : Compare XRD patterns pre- and post-stress to assess physical stability .

Q. What strategies improve selectivity in biological assays (e.g., reducing off-target effects)?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., nitro or methyl groups) to modify electronic properties and reduce non-specific binding .
  • Dose-response curves : Use IC₅₀ values to differentiate target vs. off-target activity .
  • Proteomic profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 48-hour incubation ).
  • Control comparisons : Include reference compounds (e.g., doxorubicin for anticancer assays) to normalize data .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial activity ).

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